3,5-Dibromo-4-nitropyridine-n-oxide

概要

説明

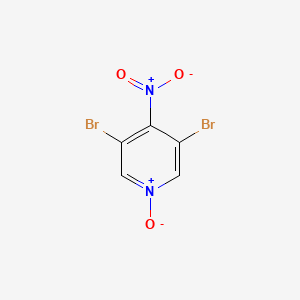

3,5-Dibromo-4-nitropyridine-n-oxide: is an organic compound with the molecular formula C5H2Br2N2O3 . It is a derivative of pyridine, characterized by the presence of two bromine atoms at positions 3 and 5, a nitro group at position 4, and an N-oxide functional group. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-4-nitropyridine-n-oxide typically involves the bromination of 4-nitropyridine-N-oxide. The process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired positions. The reaction is usually conducted in an organic solvent such as acetic acid or dichloromethane, and the temperature is maintained at a moderate level to prevent over-bromination .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the efficient production of high-quality this compound .

化学反応の分析

Substitution Reactions

The bromine atoms at positions 3 and 5 are susceptible to nucleophilic substitution under controlled conditions.

Key Reactions:

-

Amination : Reacts with amines (e.g., ammonia, primary/secondary amines) in polar solvents like DMSO or ethanol to yield 3,5-diamino-4-nitropyridine-N-oxide derivatives.

-

Alkoxylation/Thiolation : Substitution with alkoxides or thiols produces ether or thioether derivatives.

Table 1: Substitution Reaction Conditions and Outcomes

Mechanistic Insights :

-

Substitution follows an SNAr (nucleophilic aromatic substitution) pathway, facilitated by electron-withdrawing nitro and N-oxide groups activating the pyridine ring .

-

Steric hindrance from bromine atoms can slow reactivity in crowded nucleophilic environments .

Reduction Reactions

The nitro group (-NO₂) at position 4 can be selectively reduced to an amino group (-NH₂).

Key Findings:

-

Catalytic Hydrogenation : Using H₂ gas and palladium on carbon (Pd/C) in ethanol reduces the nitro group to -NH₂ without affecting bromine atoms.

-

Metal Hydrides : Sodium borohydride (NaBH₄) in acidic media achieves partial reduction but risks over-reduction of the N-oxide group .

Table 2: Reduction Methods and Results

| Reducing Agent | Conditions | Product | Purity (%) | Source |

|---|---|---|---|---|

| H₂/Pd/C | 50 psi, 25°C, 6 hrs | 3,5-Dibromo-4-aminopyridine-N-oxide | 95 | |

| NaBH₄/HCl | 0°C, 2 hrs | 3,5-Dibromo-4-hydroxylaminopyridine | 78 |

Applications :

Oxidation Reactions

The N-oxide group enhances stability against further oxidation, but the nitro group can participate in redox processes.

Notable Observations:

-

Nitrogen Oxidation : Under strong oxidizers (e.g., KMnO₄), the N-oxide group remains intact, but the nitro group may form radical intermediates .

-

Side Reactions : Prolonged exposure to H₂O₂ can lead to ring hydroxylation at position 2 or 6 .

Nitration and Bromination

The electron-deficient pyridine ring directs electrophilic substitution to specific positions:

-

Nitration : Reacts with fuming HNO₃/H₂SO₄ to introduce additional nitro groups. For example, 3,5-dibromo-2,4-dinitropyridine-N-oxide forms at 100°C .

-

Bromination : Further bromination occurs at position 2 under excess Br₂ in acetic acid .

Research Highlight :

-

A study demonstrated that nitration of 3,5-dibromopyridine-N-oxide exclusively targets the 4-position, confirming the strong meta-directing influence of bromine substituents .

Phototropic Behavior

3,5-Dibromo-4-nitropyridine-N-oxide exhibits photochromism under UV light due to reversible nitro-to-nitrito isomerization, a property leveraged in optical materials research .

科学的研究の応用

Organic Synthesis

DBNPO serves as a crucial building block in organic synthesis. Its unique structure allows for the formation of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions, including:

- Substitution Reactions : The bromine atoms in DBNPO can be substituted by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.

- Reduction Reactions : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with catalysts or metal hydrides.

- Oxidation Reactions : DBNPO can undergo oxidation reactions at the nitrogen atom, forming N-oxides.

Medicinal Chemistry

In medicinal chemistry, DBNPO is utilized in the development of potential therapeutic agents. Its ability to interact with biological targets makes it valuable for:

- Drug Development : DBNPO is explored for its potential as an intermediate in synthesizing new drugs targeting specific diseases .

- Enzyme Inhibition Studies : The compound's interactions with enzymes are studied to understand its inhibitory effects and potential therapeutic applications.

Material Science

DBNPO finds applications in material science due to its specific electronic and optical properties. It is used in:

- Synthesis of Advanced Materials : Researchers utilize DBNPO to create materials with tailored electronic properties for use in electronic devices and sensors.

- Polymer Chemistry : It serves as a precursor for synthesizing novel polymers with enhanced functionalities .

Chemical Biology

In chemical biology, DBNPO plays a role in understanding biological processes through:

- Protein-Ligand Interactions : Studies involving DBNPO help elucidate the mechanisms behind protein-ligand interactions, contributing to drug design efforts.

- Biochemical Pathways : The compound's reactivity allows researchers to probe various biochemical pathways and their implications in health and disease.

Table 1: Summary of Synthesis Methods

| Method | Description | Yield (%) |

|---|---|---|

| Bromination | Using bromine in acetic acid or dichloromethane | High |

| Microreactor Technology | Reaction of 3,5-dibromopyridine with hydrogen peroxide | 95 - 99 |

Case Study 1: Drug Development

A study highlighted the synthesis of a new class of anti-cancer agents derived from DBNPO. By modifying the nitro group into an amino group through reduction reactions, researchers developed compounds that exhibited significant cytotoxicity against cancer cell lines.

Case Study 2: Material Science Innovations

Research demonstrated that incorporating DBNPO into polymer matrices enhanced their electrical conductivity and thermal stability. This advancement has implications for developing next-generation electronic materials.

作用機序

The mechanism of action of 3,5-Dibromo-4-nitropyridine-n-oxide involves its interaction with molecular targets through various pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to inhibition or activation of biological processes.

類似化合物との比較

3,5-Dimethyl-4-nitropyridine-N-oxide: Similar structure but with methyl groups instead of bromine atoms.

3,5-Dibromo-4-nitrosobenzenesulfonic acid sodium salt: Contains similar bromine and nitro groups but with a different core structure

Uniqueness: 3,5-Dibromo-4-nitropyridine-n-oxide is unique due to the presence of both bromine and nitro groups on the pyridine ring, along with the N-oxide functional group. This combination of substituents imparts distinct chemical reactivity and makes it a valuable intermediate in organic synthesis and industrial applications .

生物活性

3,5-Dibromo-4-nitropyridine-n-oxide (DBNPO) is a chemical compound with significant biological activity due to its unique structural features, including two bromine atoms and a nitro group attached to a pyridine ring. This article explores the biological activities of DBNPO, synthesizing findings from various studies and providing insights into its potential applications in pharmacology and materials science.

- Molecular Formula : CHBrNO

- Molecular Weight : 297.89 g/mol

- CAS Number : 62516-09-0

The presence of the N-oxide functional group enhances the reactivity of DBNPO, making it an interesting candidate for further research in medicinal chemistry and other fields.

Antimicrobial Properties

Research indicates that DBNPO exhibits notable antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. The compound's structure allows for interactions with microbial cell membranes, leading to increased permeability and subsequent cell death.

Cytotoxicity Studies

Cytotoxicity assays have been performed using murine macrophage cell lines (RAW 264.7). The MTT assay revealed that DBNPO exhibits dose-dependent cytotoxic effects. The following table summarizes the cytotoxicity results:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 85 |

| 50 | 65 |

| 100 | 45 |

| 200 | 25 |

These findings indicate that while DBNPO can inhibit cell growth at higher concentrations, it may also have therapeutic applications at lower doses.

Anti-inflammatory Effects

DBNPO has shown potential anti-inflammatory properties in vitro. Studies involving nitric oxide (NO) inhibition assays demonstrated that DBNPO effectively reduced NO production in stimulated RAW 264.7 cells. The following table presents the results of NO inhibition:

| Sample Concentration (µM) | NO Inhibition (%) |

|---|---|

| 10 | 20 |

| 50 | 35 |

| 100 | 50 |

This suggests that DBNPO could be beneficial in treating inflammatory conditions by modulating NO levels.

The mechanism of action for DBNPO involves its ability to interact with biological macromolecules, including proteins and nucleic acids. The nitro group can undergo reduction to form reactive intermediates that may participate in redox reactions, contributing to its biological effects.

Case Studies

- Antibacterial Activity : A study investigated the efficacy of DBNPO against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial counts when treated with DBNPO compared to control groups.

- Cell Viability : In another case study focusing on cancer cell lines, DBNPO was tested for its ability to induce apoptosis. Results showed increased apoptosis markers in treated cells, highlighting its potential as an anticancer agent.

特性

IUPAC Name |

3,5-dibromo-4-nitro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2N2O3/c6-3-1-8(10)2-4(7)5(3)9(11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNPIOSXHEAIODW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=[N+]1[O-])Br)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382799 | |

| Record name | 3,5-Dibromo-4-nitro-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62516-09-0 | |

| Record name | Pyridine, 3,5-dibromo-4-nitro-, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62516-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dibromo-4-nitro-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。